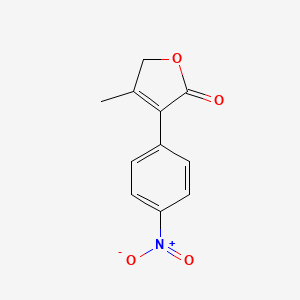

4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one

Description

Chemical Significance of the Dihydrofuranone Ring System

The 2,5-dihydrofuran-2-one, also known as a butenolide, is a privileged scaffold in chemistry. This ring system, particularly in its 2(5H)-furanone tautomeric form, is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov The reactivity of the furanone ring is conferred by several structural features: a carbonyl group, a carbon-carbon double bond (endocyclic), and an oxygen heteroatom within the ring. nih.gov This arrangement allows for various chemical transformations, making these compounds versatile building blocks in organic synthesis for creating more complex molecules. nih.govorganic-chemistry.org The furan (B31954) nucleus is noted for its electron-rich nature and aromaticity, which can facilitate strong binding to biological targets like enzymes or receptors. ijabbr.com

Contextualization within Natural Products and Bioactive Compounds

The 2(5H)-furanone ring is a common motif found in a wide array of natural products isolated from both plants and marine organisms. nih.gov Many of these naturally occurring furanones exhibit significant biological activity, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net For instance, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, known as Furaneol®, is a key flavor compound in many fruits and also exhibits antimicrobial and anti-hyperpigmentation activity. nih.gov The prevalence of this scaffold in nature has inspired chemists to synthesize a multitude of derivatives. Research has demonstrated that substituted furanones can possess anti-inflammatory, analgesic, antibacterial, and anti-ulcer properties, highlighting the therapeutic potential of this class of compounds. ijabbr.comresearchgate.net

Classification of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one as a Strigolactone Analog and Methyl Phenlactonoate

Strigolactone Analog: 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is classified as a strigolactone analog. Strigolactones (SLs) are a class of plant hormones that regulate plant development and are crucial for rhizosphere communication. frontiersin.org Natural strigolactones are characterized by a conserved butenolide D-ring connected via an enol-ether bridge to a tricyclic lactone (the ABC rings). The biological activity of strigolactones is primarily associated with the butenolide D-ring. Synthetic analogs, or mimics, are compounds designed to replicate the function of natural strigolactones, often by retaining the essential butenolide ring or a functionally similar moiety. frontiersin.orgresearchgate.net The subject compound, with its 4-methyl-2,5-dihydrofuran-2-one structure, mimics the D-ring, qualifying it as a strigolactone analog.

Methyl Phenlactonoate Clarification: The term "Methyl Phenlactonoate" (MP) refers to a specific and distinct class of synthetic strigolactone analogs. nih.gov The general structure of an MP is (E)-methyl 3-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)-2-(substituted-phenyl)acrylate. nih.gov While they also contain the 4-methyl-5-oxo-2,5-dihydrofuran ring, it is connected via an oxygen atom to a methyl acrylate (B77674) backbone. This is structurally different from 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, where the nitrophenyl group is directly attached to the dihydrofuranone ring at the C3 position. Therefore, 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is not a Methyl Phenlactonoate.

Overview of Research Trajectories for 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one and Related Structures

Specific research dedicated exclusively to 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is limited in publicly available literature. However, the research trajectory for this compound falls within the broader scope of developing novel furanone-based molecules and strigolactone analogs.

Key research directions for related structures include:

Agricultural Applications: A primary focus is the development of strigolactone mimics to control parasitic weeds like Striga hermonthica. frontiersin.org These weeds use natural strigolactones as germination cues from host plants. Applying synthetic analogs to soil can induce "suicidal germination" of the weed seeds before the crop is planted, thus protecting crop yields. frontiersin.org Research involves synthesizing various analogs and testing their effectiveness and selectivity for weed germination versus other hormonal effects in crops. frontiersin.org

Plant Biology Research: Simple, easy-to-synthesize strigolactone analogs are valuable tools for studying the complex signaling pathways and physiological roles of strigolactones in plants, such as shoot branching and root architecture. nih.gov

Medicinal Chemistry: Given the wide range of bioactivities associated with the furanone scaffold, a significant research trajectory involves the synthesis of novel derivatives for therapeutic applications. ijabbr.comresearchgate.net Studies on related 3-aryl-furanones have explored their potential as anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netnih.gov The introduction of different substituents, such as the nitro group in the title compound, is a common strategy to modulate the biological activity of a core scaffold.

Compound Information Table

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(4-nitrophenyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7-6-16-11(13)10(7)8-2-4-9(5-3-8)12(14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXNQAMOJXONNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways for 4 Methyl 3 4 Nitrophenyl 2,5 Dihydrofuran 2 One

Retrosynthetic Analysis of the 2,5-Dihydrofuran-2-one Framework Incorporating the Nitrophenyl Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgscitepress.org For 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known chemical reactions.

The primary disconnection targets the carbon-carbon bond between the furanone ring and the nitrophenyl group. This C-C bond formation can be envisioned as the result of a condensation reaction. This leads to two key synthons: a nucleophilic synthon derived from a 4-nitrophenylacetic acid equivalent and an electrophilic synthon corresponding to a 4-methyl-2-oxo-dihydrofuran fragment.

A second key disconnection involves breaking the furanone ring itself. The C-O and C-C bonds within the lactone ring can be traced back to a γ-keto acid or a related precursor, which could be formed from an aldol-type condensation between a pyruvate (B1213749) derivative and a 4-nitrophenylacetaldehyde equivalent.

An alternative retrosynthetic strategy involves a Functional Group Interconversion (FGI). ias.ac.in The nitro group on the phenyl ring can be introduced late in the synthesis via an electrophilic aromatic substitution (nitration) reaction. ias.ac.in This simplifies the initial carbon framework construction, as the target molecule is disconnected to 4-methyl-3-phenyl-2,5-dihydrofuran-2-one. This intermediate can then be disconnected as described previously, starting from phenylacetic acid derivatives and precursors for the methyl-substituted butenolide ring. This latter approach can be advantageous as it avoids carrying the strongly electron-withdrawing nitro group through multiple synthetic steps.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts. This section details the synthesis of functionalized phenylacetate (B1230308) derivatives and substituted 2(5H)-furanone moieties, which serve as the primary building blocks.

Methyl phenylacetate is a common starting material in organic synthesis and can be prepared through several established methods. wikipedia.org One prevalent method involves the hydrolysis and subsequent esterification of phenylacetonitrile (B145931). chemicalbook.com In this process, phenylacetonitrile is heated with methanol (B129727) in the presence of a strong acid like sulfuric acid to yield methyl phenylacetate. chemicalbook.com Another approach utilizes benzyl (B1604629) chloride as the starting material. Reaction of benzyl chloride with sodium cyanide produces phenylacetonitrile, which is then converted to the final ester. patsnap.com Alternatively, direct carbonylation of benzyl chloride in the presence of methanol and a suitable catalyst can also afford methyl phenylacetate. prepchem.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Phenylacetonitrile | Methanol, Sulfuric Acid, Heat (95-100°C) | Methyl Phenylacetate | 80% | chemicalbook.com |

| Benzyl Chloride | 1. Sodium Cyanide, Methanol, Catalyst; 2. HCl, Methanol | Methyl Phenylacetate | High | patsnap.com |

| Benzyl Chloride | Carbon Monoxide, Methanol, Sodium Methylate, K[Fe(CO)3NO] catalyst, 55°C | Methyl Phenylacetate | 85% | prepchem.com |

This table summarizes common synthetic routes for methyl phenylacetate, a key precursor.

Substituted 2(5H)-furanones, often referred to as butenolides, are crucial intermediates. The synthesis of a precursor like 5-bromo-3-methyl-2(5H)-furanone can be approached from simpler furanone structures. For instance, 3-methyl-2(5H)-furanone can be synthesized from the oxidation of furfural (B47365) with performic acid, followed by catalytic isomerization. orgsyn.org Bromination at the 5-position is a key step. While the direct synthesis of 5-bromo-3-methyl-2(5H)-furanone is not explicitly detailed in the provided context, analogous reactions on similar furanone cores suggest viable pathways. The synthesis of 3-bromo-5-methyl-2(5H)-furanone has been achieved by reacting 5-methyl-2(5H)-furanone with bromine in carbon tetrachloride. unipi.it A similar strategy could potentially be adapted. Another common method for introducing bromine at the alpha position to a carbonyl is through the use of N-bromosuccinimide (NBS), often initiated by light or a radical initiator.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 5-methyl-2(5H)-furanone | Bromine, Carbon Tetrachloride | 3-bromo-5-methyl-2(5H)-furanone | Not specified | unipi.it |

| 2(5H)-furanone | Bromine, Diethyl Ether, Reflux; then Triethylamine | 3-bromo-2(5H)-furanone | 47.6% | unipi.it |

| Furfural | Hydrogen Peroxide, Acetic Acid | γ-crotonolactone (2(5H)-furanone) | Not specified | researchgate.net |

This table outlines synthetic methods for key substituted 2(5H)-furanone intermediates.

Direct and Indirect Approaches to the Formation of the 2,5-Dihydrofuran-2-one Ring System

The final construction of the target molecule can be achieved through either direct assembly of the substituted ring system or by forming a precursor ring that is subsequently functionalized.

The formation of the 3-aryl-2,5-dihydrofuran-2-one scaffold is often accomplished via condensation reactions. A Knoevenagel-type condensation is a plausible route, where an active methylene (B1212753) compound like a 4-nitrophenylacetate derivative reacts with a glyoxal (B1671930) or pyruvate derivative in the presence of a base. The resulting intermediate would then undergo intramolecular cyclization and dehydration to form the furanone ring. For example, the reaction of glyoxylic acid with propionaldehyde (B47417) in the presence of morpholine (B109124) has been used to synthesize 5-hydroxy-4-methyl-2(5H)-furanone, demonstrating a relevant ring-forming strategy. google.com Similarly, aldol (B89426) condensation of 2,5-diformylfuran with acetone (B3395972) has been used to create polyconjugated systems, showcasing the utility of condensation reactions with furan-based precursors. core.ac.uk The specific condensation to form 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one would likely involve the reaction of a (4-nitrophenyl)acetate (B1239239) ester with a precursor such as pyruvaldehyde or a related 1,2-dicarbonyl compound, followed by lactonization.

The choice of nitrating agent can control the outcome. A common nitrating mixture is a combination of nitric acid and sulfuric acid. researchgate.net Milder conditions, such as using nitric acid in acetic anhydride (B1165640) or sodium nitrite (B80452) in trifluoroacetic acid (TFA), can also be employed to achieve regioselective nitration and control the degree of nitration. researchgate.netresearchgate.net For instance, the NaNO₂-TFA system has been successfully used for the regioselective nitration of phenyl-substituted porphyrins, demonstrating its utility in controlling substitution on complex molecules. researchgate.net The reaction would proceed by nitrating the phenyl ring, with the nitro group being directed primarily to the para position, and to a lesser extent the ortho position, depending on the precise electronic and steric effects of the dihydrofuranone substituent.

Stereo-controlled Synthesis of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one Stereoisomers

The presence of a stereocenter in 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one necessitates synthetic strategies that can control the three-dimensional arrangement of its atoms. The development of enantioselective and diastereoselective methods, as well as the resolution of racemic mixtures, are paramount in chiral synthesis.

Enantioselective and Diastereoselective Synthetic Strategies

The asymmetric synthesis of dihydrofuran derivatives often employs organocatalysis to achieve high levels of stereocontrol. metu.edu.tr For instance, bifunctional organocatalysts, such as those derived from quinine, have been successfully used in domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr This approach could be adapted for the synthesis of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, yielding enantiomerically enriched products. The catalyst's role is to facilitate a highly ordered transition state, directing the reactants to form one enantiomer preferentially over the other. metu.edu.tr

Key features of such enantioselective strategies include:

Use of Chiral Catalysts: Quinine-derived squaramide or thiourea (B124793) catalysts can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base activity. metu.edu.tr

Domino Reactions: A sequence of reactions, such as a Michael addition followed by an intramolecular SN2 cyclization, can construct the dihydrofuran ring in a single, stereocontrolled step. metu.edu.tr

High Diastereoselectivity: These reactions often proceed with high diastereoselectivity, yielding predominantly one diastereomer. metu.edu.tr

Diastereoselective synthesis can also be achieved through cyclofunctionalization reactions, where stereoelectronic effects and allylic strain in the substrate guide the stereochemical outcome of the ring-forming step. nih.gov

Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.

Classical Resolution via Diastereomeric Salt Formation: This well-established method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, often a chiral base. google.com For furanone derivatives, enantiomerically pure bases like cinchonidine (B190817) can be used to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com Once separated, the desired enantiomer of the furanone can be recovered by treating the salt with an acid. google.com This technique has proven effective even when using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral base. google.com

Kinetic Resolution: Another strategy is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, lipase-catalyzed acetylation has been used to resolve racemic allenols, which are precursors to dihydrofurans. nih.gov This enzymatic approach can provide both the unreacted alcohol and the acetylated product with high enantiomeric excess. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one requires careful optimization of various reaction parameters. The process involves systematically varying conditions to find the ideal balance between reaction rate, conversion, and selectivity. chemrxiv.org

A typical optimization process, as demonstrated in the synthesis of related dihydrofuran structures, would involve screening several factors: metu.edu.trchemrxiv.org

| Parameter | Variables Explored | Rationale |

| Catalyst | Different chiral organocatalysts (e.g., quinine-derived squaramides, thioureas) | The structure of the catalyst directly influences the stereochemical outcome and reaction rate. metu.edu.tr |

| Solvent | Toluene, Dichloromethane (B109758) (DCM), Acetonitrile (B52724) (ACN), Tetrahydrofuran (THF) | Solvent polarity and coordinating ability can affect catalyst activity and reactant solubility, impacting yield and selectivity. chemrxiv.org |

| Base | Inorganic bases (e.g., Cs2CO3, K2CO3), Organic bases (e.g., DIPEA) | A base is often required to neutralize acidic byproducts (like HBr) that can inhibit the catalyst. metu.edu.tr |

| Temperature | -20 °C to 50 °C | Temperature affects the reaction rate and can influence the enantioselectivity; lower temperatures often lead to higher enantiomeric excess (ee). metu.edu.tr |

| Reaction Time | 1 to 96 hours | Monitoring the reaction over time is crucial to ensure complete conversion without the formation of degradation products. metu.edu.trchemrxiv.org |

For example, in the organocatalytic synthesis of similar dihydrofurans, it was found that a specific quinine-squaramide catalyst in the presence of Cs2CO3 at room temperature gave the best results in terms of yield and enantioselectivity within a short reaction time. metu.edu.tr Similarly, studies on other cyclization reactions have shown that changing the solvent from dichloromethane to acetonitrile can improve the balance between conversion and selectivity. chemrxiv.org

Purification and Isolation Protocols for 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column, Reverse-Phase Column)

Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. metu.edu.tr The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. nih.govd-nb.infomdpi.com Separation occurs based on the differential adsorption of the components to the silica gel; less polar compounds elute faster, while more polar ones are retained longer. The progress of the separation is monitored by thin-layer chromatography (TLC). metu.edu.tr

Reverse-Phase Column Chromatography (HPLC): For analytical or preparative high-performance liquid chromatography (HPLC), a reverse-phase column (e.g., C18) is often used. sielc.comsielc.com In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid) is used. sielc.comsielc.com This method is particularly useful for separating compounds with moderate to high polarity and can be scaled up for preparative isolation. sielc.com Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess of stereoisomers. metu.edu.tr

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools slowly, the compound's solubility decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). google.com

This method is not only used for purification but also for the separation of diastereomers, as seen in resolution techniques. google.com The choice of solvent is critical for successful crystallization. For nitrophenyl-containing compounds, co-crystallization from solvents like methanol/ethyl acetate has been reported. nih.gov The process involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Allowing the solution to cool slowly to room temperature, and then often in an ice bath to maximize crystal formation.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove residual impurities.

Drying the purified crystals.

This process can be repeated (recrystallization) to achieve higher purity.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 3 4 Nitrophenyl 2,5 Dihydrofuran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques. For 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The 4-nitrophenyl group would exhibit two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group, these protons would be shifted downfield. They would likely appear as two doublets, each integrating to two protons, showing a characteristic ortho-coupling.

Methylene (B1212753) Protons (-CH₂-): The two protons at the C5 position of the dihydrofuranone ring are diastereotopic and would be expected to appear as two separate signals, likely doublets of doublets, due to geminal coupling to each other and vicinal coupling to the proton at C4 (if present, though the structure is 4-methyl).

Methyl Protons (-CH₃): The methyl group at the C4 position would likely appear as a singlet or a narrow multiplet in the upfield region of the spectrum (typically δ 1.5-2.5 ppm).

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The lactone carbonyl carbon (C=O) would be the most downfield signal, typically appearing around δ 170-180 ppm.

Aromatic Carbons: The 4-nitrophenyl ring would show four signals: one for the carbon bearing the nitro group (ipso-carbon), one for the carbon attached to the furanone ring, and two for the four aromatic C-H carbons.

Olefinic Carbons: The C3 and C4 carbons of the double bond within the dihydrofuranone ring would appear in the olefinic region (typically δ 120-150 ppm).

Methylene Carbon: The C5 carbon would be observed in the aliphatic region.

Methyl Carbon: The C4-methyl carbon would be the most upfield signal.

Interactive Data Table: Predicted NMR Data Note: The following table is a hypothetical representation of expected data and is not based on experimental results.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (C2) | - | ~175 |

| C=C (C3) | - | ~130 |

| C-CH₃ (C4) | - | ~140 |

| -CH₂- (C5) | ~4.8 - 5.2 | ~70 |

| -CH₃ (on C4) | ~2.1 | ~15 |

| Aromatic CH (ortho to NO₂) | ~8.3 (d) | ~124 |

| Aromatic CH (meta to NO₂) | ~7.8 (d) | ~129 |

| Aromatic C-NO₂ | - | ~148 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). For instance, it would confirm the coupling between the aromatic protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-Esi)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-Esi) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the compound's elemental composition and molecular formula (C₁₁H₉NO₄). The measured mass would be compared to the calculated exact mass to confirm the formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry for detection and identification. For a pure sample of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, GC would show a single peak at a specific retention time, confirming its purity. The mass spectrometer would then provide a mass spectrum of this peak. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, would act as a molecular fingerprint. Expected fragmentation could include the loss of the nitro group (NO₂), the carbonyl group (CO), or cleavage of the furanone ring, providing further confirmation of the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum provides a fingerprint of the functional groups present.

Expected IR Absorption Bands:

C=O Stretch: A strong absorption band around 1750-1780 cm⁻¹ would be characteristic of the five-membered lactone (γ-lactone) ring.

NO₂ Stretch: Two strong bands would be expected for the nitro group, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ would correspond to the double bond within the furanone ring.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would be present.

C-O Stretch: A strong band for the C-O-C linkage in the lactone would appear in the 1000-1300 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination (Inspired by related compounds)

X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing molecular structure, conformational details, and intermolecular interactions. nih.gov

Molecular Conformation and Bond Lengths/Angles

The molecular conformation of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is expected to be influenced by the spatial arrangement of its constituent rings and substituent groups. The dihydrofuran-2-one ring is anticipated to adopt a nearly planar or a slight envelope conformation. The dihedral angle between the dihydrofuranone ring and the 4-nitrophenyl ring is a critical parameter. In related structures, such as those containing furan (B31954) and nitrophenyl groups, these rings are often not coplanar. For instance, in 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, the dihedral angle between the furan ring and the nitrophenyl ring is 31.93 (18)°. researchgate.net A similar non-planar arrangement is expected for the target molecule to minimize steric hindrance.

The bond lengths and angles within the molecule are predicted to be within standard ranges for similar organic compounds. The C=O bond of the lactone ring is expected to be approximately 1.20-1.22 Å. The C-O single bonds within the dihydrofuranone ring will likely be in the range of 1.35-1.45 Å. The C-N bond connecting the phenyl ring to the nitro group is anticipated to be around 1.47 Å, and the N-O bonds of the nitro group are expected to be approximately 1.22 Å.

To illustrate the expected bond parameters, a table of representative bond lengths and angles from related furan and nitrophenyl-containing compounds is provided below.

| Bond/Angle | Expected Range/Value | Related Compound Example | Reference |

| C=O (lactone) | 1.20 - 1.22 Å | - | - |

| C-O (lactone ring) | 1.35 - 1.45 Å | - | - |

| C-N (Ar-NO2) | ~1.47 Å | - | - |

| N-O (NO2) | ~1.22 Å | - | - |

| Dihedral Angle | 30 - 40° | 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone | researchgate.net |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions. For 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, several types of non-covalent interactions are expected to play a significant role. These include C-H···O hydrogen bonds, π-π stacking interactions between the phenyl rings, and van der Waals forces.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.govmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions. Red spots on the Hirshfeld surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For the title compound, it is anticipated that the fingerprint plot would show significant contributions from C-H···O interactions, where the oxygen atoms of the nitro group and the lactone carbonyl act as hydrogen bond acceptors. Furthermore, π-π stacking between the nitrophenyl rings of adjacent molecules is expected to contribute to the stability of the crystal structure, with centroid-to-centroid distances likely in the range of 3.5 to 4.0 Å. nih.gov

The table below summarizes the expected contributions of different intermolecular contacts to the crystal packing of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, based on data from related structures.

| Interaction Type | Expected Contribution | Key Features | Related Compound Example | Reference |

| O···H/H···O | High | C-H···O hydrogen bonds involving nitro and carbonyl oxygen atoms. | N-[2-(5-methylfuran-2-yl)phenyl] acetamide | nih.gov |

| H···H | High | General van der Waals interactions. | N-[2-(5-methylfuran-2-yl)phenyl] acetamide | nih.gov |

| C···H/H···C | Moderate | Interactions involving the aromatic and methyl C-H groups. | N-[2-(5-methylfuran-2-yl)phenyl] acetamide | nih.gov |

| π-π stacking | Significant | Stacking of nitrophenyl rings with centroid-centroid distances of 3.5-4.0 Å. | N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide | nih.gov |

Chemical Reactivity and Transformation Studies of 4 Methyl 3 4 Nitrophenyl 2,5 Dihydrofuran 2 One

Electrophilic and Nucleophilic Reactions on the Dihydrofuranone Ring

The dihydrofuranone ring possesses several reactive sites susceptible to both electrophilic and nucleophilic attack. The carbon-carbon double bond within the α,β-unsaturated lactone system is electron-deficient due to the conjugation with the carbonyl group, which generally makes it more reactive towards nucleophiles than electrophiles.

Nucleophilic Reactions: Nucleophilic attack, specifically Michael (1,4-conjugate) addition, can occur at the C5 position. The carbonyl carbon (C2) is a primary electrophilic center, susceptible to direct nucleophilic attack (1,2-addition). Nucleophiles are chemical species that donate an electron pair to an electrophile to form a chemical bond. youtube.com The presence of the electron-withdrawing 4-nitrophenyl group at the C3 position further enhances the electrophilicity of the conjugated system. Common nucleophiles like amines, thiols, and carbanions can react at these positions, leading to a variety of functionalized derivatives. The furan (B31954) ring's reactivity is influenced by substituents; electron-withdrawing groups facilitate nucleophilic displacement. uoanbar.edu.iq

Electrophilic Reactions: While less favored due to the electron-deficient nature of the double bond, electrophilic addition reactions can still be induced under specific conditions. Reactions such as halogenation (e.g., with Br₂) could proceed, potentially leading to di-halogenated or halo-lactone derivatives. The π electrons of the double bond act as the nucleophile in this context, attacking the electrophile. masterorganicchemistry.com

Transformations Involving the Nitrophenyl Moiety

The 4-nitrophenyl group is a key feature of the molecule, offering a reactive handle for significant structural modifications.

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this class of compounds. This conversion dramatically alters the electronic properties of the phenyl ring, turning a strongly electron-withdrawing group into a strongly electron-donating one. This transformation opens up a vast array of subsequent derivatization possibilities. A variety of reagents and catalytic systems are known to efficiently reduce aromatic nitro compounds. wikipedia.orgscispace.com The choice of method often depends on the desired chemoselectivity, considering the presence of the potentially sensitive lactone ring. scispace.com

The reduction process involves a six-electron transfer and proceeds through nitroso and hydroxylamine intermediates. nih.gov Common methods for this transformation are summarized in the table below.

| Reagent/Catalyst | Typical Conditions | Comments |

| Catalytic Hydrogenation | ||

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature, 1-3 atm H₂ | High yield, clean reaction; potential for lactone ring reduction under harsh conditions. |

| H₂, PtO₂ (Adams' catalyst) | Acetic Acid or Ethanol, Room Temperature | Very effective catalyst for nitro group reduction. wikipedia.org |

| H₂, Raney Nickel | Ethanol, Room Temperature or mild heat | Active catalyst, sometimes requires higher pressure. wikipedia.org |

| Metal/Acid Reduction | ||

| Fe / HCl or Acetic Acid | Refluxing aqueous ethanol | Classic and cost-effective method; acidic conditions may affect the lactone. wikipedia.org |

| Sn / HCl | Concentrated HCl, heating | Effective but can be harsh; workup can be complex. scispace.com |

| Zn / NH₄Cl | Aqueous ethanol, Room Temperature | Milder conditions, good for sensitive substrates. wikipedia.orgscispace.com |

| Transfer Hydrogenation | ||

| Hydrazine hydrate, Pd/C | Ethanol, Reflux | Avoids the use of gaseous hydrogen. scispace.com |

| Ammonium formate, Pd/C | Methanol, Reflux | Mild and efficient method. wikipedia.org |

The resulting amine, 3-(4-aminophenyl)-4-methyl-2,5-dihydrofuran-2-one, is a valuable intermediate for synthesizing amides, sulfonamides, or for undergoing diazotization reactions to introduce other functional groups.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com However, the 4-nitrophenyl group in the parent molecule is strongly deactivated towards further electrophilic attack due to the powerful electron-withdrawing nature of the nitro group. youtube.com This deactivation means that harsh reaction conditions are typically required to introduce additional substituents onto the phenyl ring.

If substitution were to occur, the nitro group acts as a meta-director. Therefore, incoming electrophiles would add to the C2 or C6 positions of the phenyl ring (meta to the nitro group and ortho to the dihydrofuranone substituent). Reactions like nitration (using a mixture of concentrated nitric and sulfuric acids) or halogenation would require forcing conditions. libretexts.org

It is often more synthetically practical to introduce the desired substituents onto the phenyl ring of a precursor molecule before the formation of the dihydrofuranone ring. For instance, a related compound, (E)-methyl 3-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)-2-(4-nitrophenyl)acrylate (MP1), is prepared via the nitration of its non-nitrated phenyl precursor, which yields a mixture of 2-nitro and 4-nitro isomers. nih.govoup.com This indicates that direct substitution on a pre-existing phenyl-dihydrofuranone structure is feasible but may lack regioselectivity.

Ring-Opening and Ring-Closing Reactions of the Lactone System

Ring-Opening Reactions: The lactone ring is an ester and is therefore susceptible to cleavage by nucleophiles, most commonly through hydrolysis.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH, KOH) will readily open the lactone ring via saponification. This reaction is typically irreversible and results in the formation of the corresponding carboxylate salt of a γ-hydroxy acid.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid and heat, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. This reaction is generally an equilibrium process.

Other Nucleophiles: Other nucleophiles can also open the ring. For example, reaction with amines (aminolysis) would yield a γ-hydroxy amide, while reaction with alcohols (alcoholysis) in the presence of an acid or base catalyst would result in the formation of a γ-hydroxy ester.

Ring-Closing Reactions: While the title compound is already cyclic, ring-closing reactions are highly relevant to its synthesis. A common method for forming dihydrofuran rings is through ring-closing metathesis (RCM). wikipedia.orgresearchgate.netrsc.org This powerful reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The synthesis of the 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one scaffold could be envisioned via an RCM strategy starting from an appropriate acyclic ester precursor containing two terminal double bonds.

Derivatization Strategies for Synthetic Diversification

The multiple reactive sites on 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one allow for extensive derivatization to create a library of analogues for various applications.

| Starting Material | Reaction Type | Reagent(s) | Product Class |

| Parent Compound | Nitro Group Reduction | H₂, Pd/C | 4-Aminophenyl derivative |

| 4-Aminophenyl derivative | Acylation | Acetyl chloride, base | 4-Acetamidophenyl derivative |

| 4-Aminophenyl derivative | Sulfonylation | Benzenesulfonyl chloride, base | 4-(Phenylsulfonamido)phenyl derivative |

| 4-Aminophenyl derivative | Diazotization, then Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | 4-Halophenyl or 4-Cyanophenyl derivatives |

| Parent Compound | Michael Addition | R₂NH, RSH | 5-Amino or 5-Thioether adducts |

| Parent Compound | Lactone Ring-Opening | NaOH(aq), then H₃O⁺ | γ-Hydroxy carboxylic acid |

| Parent Compound | Lactone Ring-Opening | RNH₂ | γ-Hydroxy amide |

These strategies allow for systematic modification of the molecule's steric and electronic properties, which is a common approach in medicinal chemistry and materials science to optimize function.

Stability and Degradation Pathways in Various Chemical Environments

The stability of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is influenced by environmental factors such as pH, temperature, and light.

pH Stability: As a lactone, the compound is most stable under neutral or slightly acidic conditions. In strongly acidic or, particularly, in basic aqueous solutions, it is prone to hydrolysis, leading to the ring-opened γ-hydroxy carboxylic acid or its carboxylate salt. Studies on other furanone derivatives have shown them to be unstable at various pH values. tum.de

Thermal Stability: The molecule is expected to have moderate thermal stability. At elevated temperatures, decomposition or polymerization might occur. The specific degradation pathway would depend on the conditions, but decarboxylation of the ring-opened form could be a potential route.

Photolytic Stability: Aromatic nitro compounds are known to be photoreactive. Upon exposure to UV light, the nitro group can undergo various transformations. The presence of the conjugated system may render the molecule susceptible to photolytic degradation or isomerization.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are essential to fully characterize the stability profile of the compound and identify its degradation products. wjmpr.com

Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogs and Derivatives of 4 Methyl 3 4 Nitrophenyl 2,5 Dihydrofuran 2 One

Rational Design Principles for Modified Strigolactone Mimics

The design of synthetic strigolactone mimics, including those based on the 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one scaffold, is guided by a fundamental understanding of the natural strigolactone perception mechanism. The core principle revolves around mimicking the essential structural features of natural strigolactones required for binding to and activation of the DWARF14 (D14) receptor, an α/β-hydrolase.

Key elements in the rational design of these mimics include:

The D-ring: The butenolide D-ring, a furanone structure, is a highly conserved and essential component for biological activity in natural strigolactones. Therefore, synthetic mimics almost invariably retain a similar furanone or dihydrofuranone moiety.

The Enol-Ether Bridge: In natural strigolactones, an enol-ether bridge connects the D-ring to the ABC tricyclic lactone. This bridge is susceptible to hydrolysis by the D14 receptor, a crucial step in signal transduction. In simplified mimics, this functionality is often replaced with more stable linkers that can still position the active groups correctly within the receptor's binding pocket.

The ABC-ring Moiety: The tricyclic lactone (ABC-ring) of natural strigolactones contributes to binding affinity and specificity. In many synthetic mimics, this complex structure is replaced by simpler aromatic or heterocyclic rings. The 4-nitrophenyl group in 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one serves as such a substitute, offering a less complex and more synthetically accessible alternative. The electronic and steric properties of this substituent are critical for receptor interaction. The introduction of an electron-withdrawing nitro group at the para-position of the phenyl ring is a strategic choice to modulate the electronic properties of the molecule, potentially influencing its interaction with the receptor.

The overarching goal is to create molecules that are easier to synthesize than natural strigolactones while retaining or even enhancing specific biological activities, such as inducing the germination of parasitic weed seeds or regulating plant shoot branching.

Synthesis of Structural Analogs with Systematic Modifications

The synthesis of analogs of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one allows for a systematic exploration of the structure-activity relationship, providing valuable insights into the molecular requirements for potent biological activity. These modifications typically target the dihydrofuranone ring, the phenyl ring, and the linker connecting these two moieties.

Alterations on the Dihydrofuranone Ring (e.g., Methylation at C-3')

The dihydrofuranone ring (analogous to the D-ring in natural SLs) is a critical pharmacophore. Modifications to this ring can significantly impact biological activity. One such modification that has been investigated in related strigolactone analogs is methylation at the C-3' position (the carbon adjacent to the carbonyl group in the furanone ring).

Studies on the strigolactone analogs MP13 and its C-3' methylated counterpart, AR8, have demonstrated that this methylation has a negative impact on their biological activity. frontiersin.orgkaust.edu.sa The de-methylated analog, MP13, was found to be much more efficient in regulating plant development and inducing the germination of the parasitic weed Striga. frontiersin.org This suggests that the absence of a methyl group at the C-3' position enhances the molecule's effectiveness. Hydrolysis assays with the purified Striga SL receptor and molecular docking studies have confirmed and provided a rationale for this higher activity, indicating a better fit and interaction with the active site for the de-methylated compound. frontiersin.org These findings strongly suggest that similar alterations to the 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one scaffold, such as the removal or addition of methyl groups on the dihydrofuranone ring, would be a key strategy to modulate its biological efficacy.

Modifications and Substituent Effects on the Phenyl Ring

The 4-nitrophenyl group in the parent compound serves as a simplified replacement for the more complex ABC-ring system of natural strigolactones. The nature and position of substituents on this aromatic ring are crucial determinants of biological activity and selectivity.

Structure-activity relationship studies on various phenoxyfuranone-type strigolactone mimics have shown that both the electronic properties and the position of functional groups on the phenyl ring dramatically affect their biological activities, including branching inhibitory activity in rice and germination-inducing activity in Striga seeds. For instance, the introduction of electron-withdrawing groups, such as a nitro group or halogens, can significantly influence the molecule's interaction with the D14 receptor.

The rationale for modifying the phenyl ring is to optimize the binding affinity and selectivity for the target receptor. This can be achieved by:

Varying the electronic nature of the substituents: Introducing electron-donating or electron-withdrawing groups at different positions can alter the charge distribution of the phenyl ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the receptor's binding pocket.

Altering the steric properties of the substituents: The size and shape of the substituents can influence how the molecule fits within the binding pocket, impacting both affinity and selectivity.

Changing the position of the substituents: Moving a substituent from the para to the meta or ortho position can drastically change the molecule's orientation within the binding site, leading to different biological outcomes.

Systematic synthesis and biological evaluation of analogs with different substituents on the phenyl ring are essential to map the steric and electronic requirements of the receptor and to fine-tune the desired biological activity.

Variations in Linker and Ester Functionalities (e.g., MP1, MP3, MP12, MP13, MP26)

A significant aspect of the design of strigolactone mimics involves the linker that connects the dihydrofuranone D-ring mimic to the ABC-ring mimic (in this case, the phenyl group). In many synthetic analogs, this linker is an ester or ether functionality. The nature of this linker can affect the molecule's stability, bioavailability, and interaction with the receptor.

Several potent strigolactone analogs, designated with "MP" numbers, have been developed with variations in their core structures, including the nature of the linker and the substituents.

| Compound | Key Structural Features |

| MP1 | A methyl phenlactonoate derivative. |

| MP3 | A methyl phenlactonoate derivative. |

| MP12 | A methyl phenlactonoate derivative. |

| MP13 | Features a phenoxy group linked to the dihydrofuranone ring. Lacks methylation at the C-3' position of the furanone ring. |

| MP26 | Also features a phenoxy group linked to the dihydrofuranone ring and lacks C-3' methylation. |

The synthesis of these analogs often involves the coupling of a substituted phenol (B47542) or other aromatic moiety with a halogenated furanone derivative. For example, the synthesis of MP13 and MP26 involves the reaction of the respective phenolic precursors with a brominated butenolide. frontiersin.org

Biological evaluation of these analogs has revealed important structure-activity relationships. For instance, several of the MP compounds have shown considerable activity in regulating plant architecture and inducing parasitic seed germination, with some even outperforming the widely used and more complex synthetic strigolactone, GR24, in specific assays. The absence of the C-3' methyl group in MP13 and MP26, as compared to their predecessors AR8 and AR36, leads to a significant increase in their biological activity. frontiersin.orgkaust.edu.sa

Assessment of Analog Stability in Different Biological and Environmental Matrices

A crucial factor for the practical application of any synthetic bioactive compound is its stability under relevant biological and environmental conditions. For strigolactone mimics intended for agricultural use, stability in soil and aqueous environments is paramount. Similarly, for laboratory studies, understanding their stability in biological buffers and media is essential for interpreting experimental results accurately.

The ester and enol-ether functionalities present in many strigolactone analogs are susceptible to hydrolysis. The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymes. For instance, studies on various furanone derivatives have shown that their stability can vary significantly in aqueous buffer solutions at different pH values.

The stability of strigolactone analogs is a double-edged sword. While a certain level of instability is required for the molecule to be hydrolyzed by the D14 receptor to initiate the signaling cascade, excessive instability can lead to premature degradation before reaching the target, thus reducing its efficacy. Therefore, a key aspect of the design and development of new analogs is to achieve an optimal balance between reactivity with the receptor and stability in the environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictable Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective analogs.

For a series of analogs of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with systematically varied structures and their corresponding experimentally determined biological activities (e.g., IC50 for germination induction) are compiled.

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, a QSAR model might reveal that a specific electronic property of the substituent on the phenyl ring is critical for high activity, or that a certain steric parameter of the dihydrofuranone ring is negatively correlated with efficacy. This information can then be used to rationally design new analogs with improved properties, accelerating the discovery of more effective strigolactone mimics for various applications.

Theoretical and Computational Investigations of 4 Methyl 3 4 Nitrophenyl 2,5 Dihydrofuran 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive various chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com For 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. bhu.ac.innih.gov

These calculations involve an iterative process of geometry optimization, which minimizes the total electronic energy of the molecule by adjusting the positions of its atoms. The outcome is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's lowest energy conformation. For this specific molecule, key parameters would include the planarity of the dihydrofuranone ring, the orientation of the 4-nitrophenyl group relative to the furanone ring, and the bond lengths associated with the nitro (NO2) and carbonyl (C=O) functional groups. The total energy and binding energy derived from these calculations are crucial indicators of the molecule's stability. ias.ac.in

Table 1: Predicted Geometric Parameters for 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl bond in the furanone ring | ~1.21 Å |

| C-N | Bond connecting phenyl ring to nitro group | ~1.48 Å |

| C-C (inter-ring) | Bond connecting furanone and phenyl rings | ~1.47 Å |

| Bond Angles | ||

| O=C-O | Angle within the lactone group | ~120° |

| C-N-O | Angle within the nitro group | ~118° |

| Dihedral Angle |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic character. youtube.com

For 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, DFT calculations can predict the energies of these orbitals. uaeu.ac.ae The presence of the electron-withdrawing 4-nitrophenyl group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitrophenyl ring and making the molecule a potent electrophile. The HOMO is likely to be distributed across the dihydrofuranone ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. taylorandfrancis.com From these orbital energies, various chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov

Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors

| Parameter | Formula | Predicted Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | -7.5 eV |

| LUMO Energy (ELUMO) | - | -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 7.5 eV |

| Electron Affinity (A) | -ELUMO | 2.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 5.0 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into conformational flexibility and dynamics. plos.org

For 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, MD simulations can be employed to explore its conformational landscape. A key area of interest is the rotational freedom around the single bond connecting the phenyl and dihydrofuranone rings. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), researchers can understand how the solvent affects its preferred conformations and dynamic behavior. chemrxiv.orgnih.gov The simulation trajectory can be analyzed to identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site.

Table 3: Typical Parameters for an MD Simulation

| Parameter | Description | Typical Value |

|---|---|---|

| Force Field | Set of equations and parameters describing the potential energy | OPLS, AMBER, CHARMM |

| Simulation Box | Periodic boundary conditions to simulate a larger system | Cubic, 10 Å buffer |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit | Explicit |

| Temperature | Controlled via a thermostat (e.g., Berendsen) | 300 K |

| Pressure | Controlled via a barostat (e.g., Berendsen) | 1 atm |

| Time Step | Integration time step for Newton's equations | 2 fs |

In Silico Docking Studies with Known Strigolactone Receptors to Predict Binding Affinity and Interactions

The butenolide lactone ring is a key structural feature of strigolactones, a class of plant hormones. nih.govnih.gov Given this structural similarity, 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one can be investigated as a potential ligand for strigolactone receptors using in silico molecular docking. nih.gov Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), estimating the strength of the interaction. d-nb.infosemanticscholar.org

The process involves preparing the 3D structures of the ligand and a known strigolactone receptor (e.g., AtD14 from Arabidopsis thaliana or ShHTL from Striga hermonthica). A docking algorithm then samples numerous possible binding poses of the ligand within the receptor's active site, scoring each pose based on a function that approximates the binding free energy. The results can identify the most likely binding mode and provide a binding affinity score (typically in kcal/mol), indicating the stability of the ligand-receptor complex. Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the receptor's binding pocket. nih.gov

Table 4: Predicted Interactions with a Hypothetical Strigolactone Receptor Active Site

| Interaction Type | Ligand Moiety | Receptor Residue Examples | Predicted Binding Affinity |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen, Nitro oxygens | Ser, His, Tyr | -7.0 to -9.0 kcal/mol |

| Hydrophobic Interactions | Methyl group, Phenyl ring | Phe, Leu, Val, Ala |

Prediction of Spectroscopic Signatures from Computational Models

Computational models, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For the target molecule, characteristic frequencies for the C=O stretch of the lactone, the symmetric and asymmetric stretches of the NO2 group, and C-H vibrations of the aromatic ring can be calculated and compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This involves calculating the magnetic shielding tensors for each nucleus in the molecule.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. bhu.ac.in This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Visible spectrum, which are often dominated by π→π* transitions within the conjugated system of the nitrophenyl and furanone rings. mdpi.com

Table 5: Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Value |

|---|---|---|

| FT-IR | C=O stretch | ~1750-1770 cm⁻¹ |

| NO₂ asymmetric stretch | ~1520-1540 cm⁻¹ | |

| NO₂ symmetric stretch | ~1340-1360 cm⁻¹ | |

| ¹H NMR | Methyl protons (-CH₃) | ~2.3-2.5 ppm |

| Methylene (B1212753) protons (-CH₂) | ~4.8-5.0 ppm | |

| Aromatic protons (phenyl ring) | ~7.5-8.3 ppm |

| UV-Vis | λ_max (π→π* transition) | ~280-320 nm |

Crystal Structure Prediction and Intermolecular Interaction Energy Calculations (Inspired by related compounds)

Predicting the crystal structure of a molecule from its chemical formula alone is a significant challenge in computational chemistry. arxiv.org However, by analyzing related compounds, it is possible to make informed predictions about the packing and intermolecular forces that govern the solid state of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one.

The presence of the highly polar nitro and carbonyl groups suggests that dipole-dipole interactions will play a significant role in the crystal packing. Furthermore, the aromatic nitrophenyl ring is capable of engaging in π-π stacking and C-H···π interactions. researchgate.net Computational methods can be used to calculate the energies of these non-covalent interactions between pairs of molecules. ias.ac.in By evaluating different orientations (e.g., stacked, parallel-displaced, T-shaped), the most energetically favorable arrangements can be identified. nih.gov Dispersion forces are often the main contributors to stacking interactions in aromatic systems, while electrostatic interactions dominate in-plane arrangements. ias.ac.innih.gov These calculations help elucidate how molecules will arrange themselves to form a stable crystal lattice.

Table 6: Calculated Intermolecular Interaction Energies for Different Dimer Configurations (Hypothetical)

| Dimer Configuration | Interaction Type | Electrostatic Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Total Energy (kcal/mol) |

|---|---|---|---|---|

| Antiparallel Stacked | π-π stacking, Dipole-dipole | -4.0 | -7.5 | -11.5 |

| Parallel-Displaced | π-π stacking | -2.5 | -8.0 | -10.5 |

Advanced Applications of 4 Methyl 3 4 Nitrophenyl 2,5 Dihydrofuran 2 One and Its Analogs in Chemical Biology and Agriculture

Investigation as Strigolactone Agonists and Antagonists in Plant Systems

Analogs of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, particularly those belonging to the phenoxyfuranone and methyl phenlactonoate families, function primarily as strigolactone agonists. nih.govoup.com This means they bind to and activate the same receptor proteins as natural strigolactones, thereby initiating a similar cascade of physiological responses within the plant.

These synthetic mimics are designed to retain the key structural features necessary for biological activity, most notably the butenolide D-ring, which is crucial for perception by the plant's hormonal signaling pathway. nih.govmdpi.com For instance, the analog known as nitro-phenlactone, which shares a core structure with the subject compound, has demonstrated pleiotropic strigolactone activities, indicating its ability to engage with the SL perception and signaling pathways effectively. nih.govoup.com Researchers utilize these agonists to probe the specific functions of strigolactones and to develop molecules with tailored activities, such as compounds that are more potent in one function (e.g., shoot branching inhibition) than another (e.g., parasitic seed germination). nih.gov The development of such specific agonists holds significant promise for targeted agricultural applications.

Modulation of Plant Developmental Processes

This regulatory action is mediated by the interaction of strigolactones with other plant hormones, particularly auxin. nih.gov By triggering the removal of the auxin efflux protein PIN1 from the cell membrane in the stem, strigolactones can modulate the competition between shoot apices for auxin flow, which in turn determines whether an axillary bud remains dormant or grows out. frontiersin.orgnih.gov The ability of synthetic analogs to suppress tillering in cereal crops like rice makes them valuable candidates for optimizing plant architecture to improve resource allocation and yield. nih.govnih.gov

Table 1: Effect of Strigolactone Analogs on Shoot Branching

| Compound | Plant Species | Observed Effect |

| Methyl Phenlactonoates (MPs) | Rice (Oryza sativa) | Inhibition of tillering |

| Debranones | Rice (Oryza sativa) | Inhibition of tiller bud outgrowth |

| GR24 (standard analog) | Garden Pea (Pisum sativum) | Inhibition of axillary bud outgrowth |

Strigolactones and their synthetic mimics also play a significant role in shaping the root system architecture. nih.gov Their influence is complex and can vary between plant species, but generally includes the promotion of primary root growth and the formation of lateral and adventitious roots. nih.govmdpi.com In some species like Arabidopsis thaliana, strigolactones have been linked to the promotion of root hair development, which increases the root surface area for nutrient and water absorption. mdpi.com

The crosstalk between strigolactones and auxin is also crucial in root development. Analogs can influence the localization of auxin transporters, thereby modulating auxin levels in root cells to control growth and development. nih.govfrontiersin.org Certain methyl phenlactonoate analogs have demonstrated superior activity compared to the standard analog GR24 in modifying the root architecture of Arabidopsis, highlighting their potential for agricultural use in enhancing root systems for better soil exploration and stress tolerance. nih.gov

Perhaps the most significant agricultural application of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one analogs is their potent ability to stimulate the germination of seeds from parasitic plants, such as Striga (witchweed) and Orobanche (broomrape). nih.govnih.gov These obligate parasites are a major threat to global food security, causing devastating losses in staple crops like maize, sorghum, and legumes. nih.govwur.nl

The seeds of these parasites can lie dormant in the soil for decades, only germinating when they detect strigolactones exuded from the roots of a suitable host plant. nih.govresearchgate.net Synthetic analogs act as powerful germination stimulants, tricking the parasitic seeds into germinating in the absence of a host. frontiersin.orgresearchgate.net This "suicidal germination" strategy leads to the death of the parasite seedlings and can significantly reduce the parasitic seed bank in the soil. frontiersin.org Research has shown that specific methyl phenlactonoates, such as MP1 (nitro-phenlactone), are highly effective germination stimulants for Striga hermonthica. frontiersin.org

Table 2: Germination Activity of Strigolactone Analog MP16 on Parasitic Weeds

| Parasitic Plant Species | Germination Rate at 2.5 µM |

| Striga hermonthica | ~65% |

| Phelipanche ramosa | ~80% |

| Orobanche aegyptiaca | ~90% |

Data adapted from a study on new Methyl Phenlactonoate (MP) analogs, where MP16 showed high efficacy. frontiersin.org

Elucidation of Molecular Mechanisms in Plant-Microbe and Plant-Plant Interactions

Strigolactones are key signaling molecules in the rhizosphere, mediating complex interactions between plants and other organisms. oup.com They are crucial for establishing beneficial symbiosis with arbuscular mycorrhizal (AM) fungi, where they induce hyphal branching, a necessary step for root colonization. nih.gov The development of synthetic analogs allows researchers to study the specific structural requirements for initiating these symbiotic relationships.

The molecular mechanism of SL perception involves α/β-hydrolase family proteins, such as DWARF14 (D14) in plants and HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) in parasitic plants. nih.govnih.gov Synthetic mimics like debranones and phenlactonoates are designed to fit into the binding pocket of these receptors, initiating the signaling cascade. nih.govresearchgate.net By using molecular docking simulations and structure-activity relationship studies, scientists can design novel mimics with enhanced or specific activities, providing deeper insights into the perception mechanisms that govern these critical underground communication networks. nih.govnih.gov

Potential for Sustainable Agricultural Practices

The unique biological activities of strigolactone analogs offer significant potential for developing sustainable agricultural technologies. nih.govfrontiersin.org The most promising application is the control of parasitic weeds through suicidal germination. frontiersin.org By applying potent, easy-to-synthesize analogs to infested fields before planting crops, farmers can deplete the parasitic seed bank in the soil, providing a targeted and environmentally conscious alternative to widespread herbicide use. frontiersin.orgresearchgate.net

Furthermore, the ability of these compounds to regulate plant architecture can be harnessed to improve crop varieties. nih.gov For example, suppressing excessive branching or tillering can redirect the plant's energy towards grain or fruit production, enhancing yield. nih.gov Modulating root growth can also lead to crops that are more resilient to drought and nutrient-poor soils. nih.gov The continued development of SL analogs with specific functions will be instrumental in translating fundamental plant science into innovative and sustainable agricultural solutions. nih.gov

Development of Novel Plant Growth Regulators

The 2,5-dihydrofuran-2-one moiety is a key pharmacophore in strigolactones, a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and leaf senescence. The structural similarity of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one to the D-ring of strigolactones suggests its potential to be developed into a novel plant growth regulator.

Research into synthetic strigolactone analogs has provided valuable insights into the structural requirements for plant growth-regulating activity. These studies have shown that modifications to the basic butenolide structure can lead to compounds with either agonistic or antagonistic effects on plant development. For instance, the presence and nature of substituents on the butenolide ring and the aromatic ring attached to it can significantly influence the compound's interaction with plant receptor proteins.

The 4-methyl group on the butenolide ring of the title compound is a feature known to be important for the high activity of some natural and synthetic strigolactones. nih.gov The 3-(4-nitrophenyl) group can be considered an analog of the A-ring in strigolactones, and substitutions on this aromatic ring are known to cause variations in biological response. nih.gov The nitro group, being a strong electron-withdrawing group, could confer specific properties regarding receptor binding and activation.

The development of analogs of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one could involve systematic modifications of the phenyl ring with different substituents (e.g., electron-donating or -withdrawing groups, varying their position on the ring) and altering the substitution pattern on the butenolide ring. Such a library of compounds could be screened for various plant growth-regulating activities, including:

Inhibition of shoot branching: To produce more compact and higher-yielding plants in agriculture.

Promotion of root development: To enhance nutrient and water uptake, leading to more resilient crops.

Induction of leaf senescence: To potentially manage harvest times or nutrient remobilization.

The following table summarizes the general structure-activity relationships for butenolide-based plant growth regulators, which can guide the design of novel analogs of 4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one.

| Structural Feature | General Effect on Plant Growth Regulating Activity | Reference |

| Butenolide D-ring | Crucial for bioactivity. | oup.com |

| Methyl group on the butenolide ring | Often important for high activity, but not always essential. | nih.gov |

| Substituents on the A-ring (analogy: 3-phenyl group) | Cause variations in receptor sensitivity and can lead to agonistic or antagonistic effects. | nih.gov |

| Simpler analogs (lacking A and B rings) | Can still exhibit high activity, indicating the butenolide moiety is a primary determinant of activity. | nih.gov |

Strategies for Managing Parasitic Weeds (e.g., Striga and Orobanche species)

Parasitic weeds of the genera Striga (witchweed) and Orobanche (broomrape) are a major threat to agriculture in many parts of the world. The seeds of these parasites can remain dormant in the soil for many years and only germinate in response to specific chemical cues, primarily strigolactones, exuded by the roots of host plants. This dependency presents a unique opportunity for their management through chemical intervention.